molecular formula C9H12BrNO B1387118 5-Bromo-2-ethoxybenzylamine CAS No. 887582-48-1

5-Bromo-2-ethoxybenzylamine

Cat. No.: B1387118
CAS No.: 887582-48-1
M. Wt: 230.1 g/mol
InChI Key: OCHULHOAUXUKCI-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxybenzylamine is an organic compound with the molecular formula C9H12BrNO It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxybenzylamine typically involves the bromination of 2-ethoxybenzylamine. One common method is the electrophilic aromatic substitution reaction, where 2-ethoxybenzylamine is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at a controlled temperature to ensure selective bromination at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxybenzylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzylamines or benzyl alcohols.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

5-Bromo-2-ethoxybenzylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of benzylamine derivatives and their biological effects.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxybenzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and ethoxy substituents can influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or ionic interactions with amino acid residues in the active site of enzymes or receptors, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzylamine: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    5-Bromo-2-methoxybenzylamine: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its chemical and biological properties.

    5-Bromo-2-chlorobenzylamine: Contains a chlorine atom instead of an ethoxy group, leading to different electronic and steric effects.

Uniqueness

5-Bromo-2-ethoxybenzylamine is unique due to the combination of the bromine and ethoxy substituents on the benzene ring. This specific substitution pattern can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

(5-bromo-2-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHULHOAUXUKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651880
Record name 1-(5-Bromo-2-ethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887582-48-1
Record name 1-(5-Bromo-2-ethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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